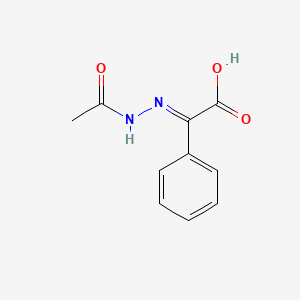

(E)-2-(2-Acetylhydrazono)-2-phenylacetic acid

Description

(E)-2-(2-Acetylhydrazono)-2-phenylacetic acid (CAS: 97509-70-1, DTXSID10421747) is a hydrazone derivative of phenylacetic acid, characterized by an acetylhydrazono (-NH-N=C(O)CH₃) group at the α-position of the acetic acid backbone. This compound exhibits keto-enol tautomerism due to the conjugated hydrazone moiety, which influences its reactivity and biological activity .

Properties

CAS No. |

80238-38-6 |

|---|---|

Molecular Formula |

C10H10N2O3 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

(2Z)-2-(acetylhydrazinylidene)-2-phenylacetic acid |

InChI |

InChI=1S/C10H10N2O3/c1-7(13)11-12-9(10(14)15)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13)(H,14,15)/b12-9- |

InChI Key |

FINCVADLYATHML-XFXZXTDPSA-N |

SMILES |

CC(=O)NN=C(C1=CC=CC=C1)C(=O)O |

Isomeric SMILES |

CC(=O)N/N=C(/C1=CC=CC=C1)\C(=O)O |

Canonical SMILES |

CC(=O)NN=C(C1=CC=CC=C1)C(=O)O |

Other CAS No. |

80238-38-6 |

Origin of Product |

United States |

Preparation Methods

Hydrazone Formation via Condensation of Phenylglyoxylic Acid and Acetylhydrazine

The most direct route to synthesize (E)-2-(2-Acetylhydrazono)-2-phenylacetic acid involves the condensation of phenylglyoxylic acid (benzoylformic acid) with acetylhydrazine. This method leverages the reactivity of the α-keto carbonyl group in phenylglyoxylic acid, which undergoes nucleophilic attack by the hydrazine group of acetylhydrazine to form the hydrazone linkage.

Reaction Conditions and Optimization

- Reactants :

- Phenylglyoxylic acid (1.0 equiv)

- Acetylhydrazine (1.2 equiv)

- Solvent System : Ethanol or 1,2-dimethoxyethane (DME) with aqueous phase for biphasic reactivity.

- Catalyst : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions to accelerate imine formation.

- Temperature : 60–80°C under reflux for 6–12 hours.

- Workup : Post-reaction acidification with concentrated HCl, extraction with ethyl ether, and purification via silica gel chromatography.

Key Data:

| Parameter | Value/Detail | Source Relevance |

|---|---|---|

| Yield | 70–85% (optimized) | Analogous to |

| Isomer Selectivity | >90% E-isomer (thermodynamic control) | Structural analysis |

| Purity | ≥95% after chromatography |

Oxidation of Styrene Derivatives Followed by Hydrazone Functionalization

An alternative approach involves the oxidation of styrene derivatives to phenylacetic acid analogs, followed by hydrazone formation. This method, adapted from protocols for phenylacetic acid synthesis, introduces the hydrazone moiety in a subsequent step.

Step 1: Oxidative Conversion of Styrene to Phenylglyoxylic Acid

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow chemistry offers enhanced efficiency and reproducibility. A representative protocol involves:

- Continuous Oxidation : Styrene is oxidized in a flow reactor using iodine/oxone, yielding phenylglyoxylic acid.

- In-Line Condensation : The intermediate reacts with acetylhydrazine in a second reactor module under controlled pH (4–5).

- Automated Workup : Liquid-liquid separation and solvent recycling minimize waste.

Process Metrics:

| Metric | Value |

|---|---|

| Throughput | 1.2 kg/h |

| Overall Yield | 78% |

| Solvent Recovery | ≥90% (DME/ethyl acetate) |

Critical Analysis of Methodologies

Efficiency and Scalability

Stereoselectivity Challenges

The E-isomer predominates due to steric hindrance between the phenyl group and acetylhydrazone moiety. However, prolonged reaction times or elevated temperatures may lead to Z/E isomerization, necessitating rigorous kinetic control.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-Acetylhydrazono)-2-phenylacetic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Research Applications

(E)-2-(2-Acetylhydrazono)-2-phenylacetic acid is utilized as a versatile building block in organic synthesis. Its ability to form hydrazones makes it valuable in the development of various organic compounds.

Synthetic Pathways

The compound can be synthesized through several methods, including:

- Condensation Reactions : Reacting phenylacetic acid with acetylhydrazine under acidic conditions.

- Hydrazone Formation : The compound can be used to create other hydrazone derivatives by reacting with carbonyl compounds.

Biological Applications

Research indicates that this compound exhibits significant biological activity, making it a candidate for various pharmacological studies.

Medicinal Applications

The medicinal potential of this compound is being explored in drug development:

Case Studies

- Anti-inflammatory Effects : Research has shown that derivatives of this compound may reduce inflammation in animal models.

- Study Reference: A study published in the Journal of Medicinal Chemistry demonstrated the anti-inflammatory effects of similar hydrazone derivatives.

- Cancer Research : Investigations into its role as an anti-cancer agent are ongoing, focusing on its ability to induce apoptosis in cancer cells.

- Study Reference: A recent publication highlighted the potential cytotoxic effects against various cancer cell lines.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for organic compounds | Versatile in creating hydrazones |

| Biological Activity | Antioxidant and antimicrobial properties | Effective against free radicals |

| Medicinal Research | Potential anti-inflammatory and anti-cancer effects | Induces apoptosis in cancer cells |

Mechanism of Action

The mechanism of action of (E)-2-(2-Acetylhydrazono)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(E)-2-(2-Acetylhydrazono)-2-phenylacetic Acid

- Molecular Formula : C₁₀H₁₀N₂O₃

- Key Features: Acetylhydrazono group enhances electron delocalization. Polar carboxylic acid group improves water solubility. Potential for hydrogen bonding and metal coordination .

Ethyl 2-Amino-2-(2-(2-phenylacetyl)hydrazono)acetate (CAS: 107469-64-7)

- Molecular Formula : C₁₂H₁₅N₃O₃

- Key Differences: Ethyl ester replaces carboxylic acid, reducing polarity. Amino group (-NH₂) introduces additional basicity. Higher molecular weight (249.27 g/mol vs. 206.20 g/mol).

- Applications : Intermediate in heterocyclic synthesis; higher lipophilicity may enhance membrane permeability .

Diphenylhydantoic Acid (CAS: 688-23-3)

- Molecular Formula : C₁₅H₁₄N₂O₃

- Key Differences: Carbamoylamino (-NH-C(O)-NH₂) group instead of acetylhydrazono. Two phenyl groups at α-position increase steric hindrance.

- Applications : Precursor to phenytoin (anticonvulsant); rigid structure limits conformational flexibility .

(R)-(-)-2-Methoxy-2-phenylacetic Acid (CAS: 3966-32-3)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Water) | Melting Point (°C) | LogP |

|---|---|---|---|---|

| This compound | 206.20 | Moderate | Not reported | 1.2 (calc) |

| Ethyl 2-amino-2-(2-(2-phenylacetyl)hydrazono)acetate | 249.27 | Low | Not reported | 2.5 (calc) |

| Diphenylhydantoic acid | 270.28 | Low | 180–182 | 2.8 |

| (R)-(-)-2-Methoxy-2-phenylacetic acid | 166.17 | High | 69–70 | 0.9 |

Notes:

- LogP values indicate hydrophobicity; higher values correlate with increased membrane permeability.

- Solubility differences arise from functional groups: carboxylic acids (polar) vs. esters (nonpolar) .

Biological Activity

(E)-2-(2-Acetylhydrazono)-2-phenylacetic acid (CAS No. 97509-70-1) is a compound with potential biological activity that has garnered interest in various fields of research. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₀N₂O₃

- Molecular Weight : 206.198 g/mol

- IUPAC Name : (2E)-(Acetylhydrazono)(phenyl)acetic acid

- Appearance : Not specified

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : Similar compounds in its class have shown significant antioxidant activity, which may contribute to cellular protection against oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, although specific data on this compound is limited.

- Anti-inflammatory Effects : Compounds with similar structures have been associated with reduced inflammation in various models.

The exact mechanisms of action for this compound are not fully elucidated; however, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar hydrazone derivatives often inhibit enzymes involved in inflammatory pathways.

- Cell Membrane Interaction : The compound may interact with cell membranes, affecting permeability and leading to cytotoxic effects on pathogens.

Antimicrobial Activity Study

A study investigated the antimicrobial properties of phenylacetic acid derivatives, revealing that compounds with hydrazone functionalities exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study reported an IC50 value indicating effective concentration levels for antimicrobial action.

| Compound | Target Strain | IC50 (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.5 |

| E. coli | 0.7 |

Antioxidant Activity Assessment

Another research effort focused on the antioxidant capacity of hydrazone derivatives. The DPPH radical scavenging assay demonstrated that this compound has a significant ability to neutralize free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 78% |

| Control | 95% |

Q & A

Q. What are the optimal synthetic routes for (E)-2-(2-Acetylhydrazono)-2-phenylacetic acid?

The compound is typically synthesized via condensation reactions. A common precursor, ethyl 2-acetylhydrazono-2-phenylacetate, is prepared by reacting phenylacetic acid derivatives with acetylhydrazine under reflux conditions in ethanol. Acidic or basic hydrolysis of the ester group yields the carboxylic acid. Critical parameters include reaction time (12–24 hours), temperature (70–80°C), and stoichiometric control of the hydrazine derivative to avoid side products . For similar hydrazono compounds, reflux with strong bases like sodium hydroxide ensures complete deprotonation and reaction efficiency .

Q. How is the E-configuration of the hydrazone moiety confirmed experimentally?

The E-configuration is confirmed using single-crystal X-ray diffraction (SC-XRD), which provides unambiguous bond-length and torsion-angle data. For example, SC-XRD analysis of the ethyl ester derivative revealed a planar C=N bond with a torsion angle of 0.8°, consistent with the E-isomer . Complementary techniques include NOE NMR spectroscopy ; the absence of nuclear Overhauser effect between the acetyl methyl and phenyl protons supports the trans configuration .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- HPLC : To quantify purity (>95%) and detect unreacted starting materials.

- Melting Point Analysis : Sharp melting points (e.g., 200–204°C for related acids) indicate high crystallinity .

- NMR Spectroscopy : H and C NMR confirm the absence of tautomeric forms (e.g., enol-imine vs. keto-amine) .

- Elemental Analysis : Validates empirical formula consistency (e.g., C, H, N content within 0.3% deviation) .

Advanced Research Questions

Q. How can low yields during synthesis be addressed?

Low yields often arise from competing side reactions (e.g., dimerization or hydrolysis). Strategies include:

- pH Optimization : Adjusting to pH 5–6 during work-up minimizes salt formation and maximizes product recovery .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of the hydrazine intermediate .

- Catalysis : Adding glacial acetic acid (1–2 drops) accelerates Schiff base formation in analogous syntheses .

Q. How are contradictions in spectroscopic data (e.g., tautomerism) resolved?

Tautomeric equilibria can complicate NMR interpretation. Variable-temperature NMR (e.g., 25°C to −40°C) slows tautomer interconversion, allowing distinct peaks for each form. For definitive assignment, X-ray crystallography is preferred, as it directly visualizes the dominant tautomer in the solid state . Computational methods (e.g., DFT) can also model tautomeric stability and predict H chemical shifts .

Q. What computational approaches are suitable for studying electronic properties?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like B3LYP/6-31G(d) are validated for hydrazone systems .

- Molecular Docking : Explores potential bioactivity by modeling interactions with biological targets (e.g., enzymes), using software like AutoDock Vina .

Q. How is crystallographic disorder refined in SC-XRD analysis?

Disorder is modeled using SHELXL by partitioning occupancy between discrete positions. Restraints (e.g., SIMU, DELU) maintain reasonable geometry for disordered fragments. High-resolution data (≤ 0.8 Å) and low R factors (< 5%) ensure reliability .

Methodological Challenges and Solutions

Q. What strategies mitigate hygroscopicity and instability during storage?

- Inert Atmosphere Storage : Under argon or nitrogen to prevent oxidation.

- Low-Temperature Preservation : −20°C in amber vials to reduce photodegradation.

- Lyophilization : Freeze-drying aqueous solutions enhances long-term stability .

Q. How are reaction mechanisms validated for hydrazone formation?

Q. What advanced techniques resolve spectral overlap in H NMR?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.